molecular formula C4H10Br2MgO B12061279 Magnesium bromide etherate

Magnesium bromide etherate

Cat. No.: B12061279
M. Wt: 258.24 g/mol
InChI Key: JGZKUKYUQJUUNE-UHFFFAOYSA-L
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Description

Magnesium bromide etherate (MgBr₂·OEt₂) is a coordination complex where magnesium bromide (MgBr₂) is solvated by two diethyl ether (OEt₂) molecules. This compound is widely utilized as a Lewis acid catalyst in organic synthesis, offering mild and selective reactivity . Key applications include:

  • Deprotection of p-Methoxybenzyl (PMB) Ethers: The MgBr₂·OEt₂-Me₂S system enables chemo-selective removal of PMB groups under gentle conditions .
  • Diels-Alder Reactions: It catalyzes cycloadditions of homochiral 2-sulfinylmaleates with cyclopentadiene, enhancing stereochemical control .
  • Aldol Reactions: Achieves high diastereoselectivity (d.r. >20:1) and yields (91%) in macrolide antibiotic synthesis .
  • Ene-Reactions: Promotes cyclization of α,β-unsaturated lactones to functionalized carbocycles .

Properties

Molecular Formula

C4H10Br2MgO

Molecular Weight

258.24 g/mol

IUPAC Name

magnesium;ethoxyethane;dibromide

InChI

InChI=1S/C4H10O.2BrH.Mg/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2

InChI Key

JGZKUKYUQJUUNE-UHFFFAOYSA-L

Canonical SMILES

CCOCC.[Mg+2].[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Experimental Protocol:

  • Reactants :

    • Magnesium turnings (99.5% purity, 36 mmol, 0.88 g)

    • 1,2-Dibromoethane (36 mmol, 6.76 g)

    • Anhydrous diethyl ether (80 mL)

  • Procedure :

    • Magnesium turnings are suspended in ether under nitrogen.

    • 1,2-Dibromoethane is added dropwise to initiate the reaction, which becomes self-sustaining due to exothermicity.

    • The mixture is refluxed for 2–16 hours until magnesium is fully consumed.

    • The resultant grayish-white solid is filtered and dried under vacuum.

  • Key Parameters :

    • Solvent : Anhydrous ether is critical to prevent hydrolysis.

    • Temperature : Reflux (∼35°C) ensures complete reaction.

    • Yield : Near-quantitative (100% theoretical), though practical yields depend on moisture exclusion.

Comparative Data:

SourceReactantsSolventConditionsYield
WileyMg, BrCH₂CH₂BrAnhydrous Et₂OReflux, 2–16 hHigh
AkwaboahMg, BrCH₂CH₂BrEt₂OHeating, 16 h100%*
EreztechMg, BrCH₂CH₂BrEt₂OReflux99%

*Reported as theoretical yield.

Grignard Reagent Decomposition Pathways

Magnesium bromide etherate can form indirectly via Schlenk equilibria in Grignard reagent solutions. For example, ethylmagnesium bromide (EtMgBr) in ether equilibrates with MgBr₂·OEt₂ and diethylmagnesium:

2EtMgBrEt2Mg+MgBr2OEt22 \, \text{EtMgBr} \rightleftharpoons \text{Et}2\text{Mg} + \text{MgBr}2\cdot\text{OEt}_2

Isolation Method:

  • Precipitation with 1,4-Dioxane :

    • Adding 1,4-dioxane to EtMgBr solutions precipitates MgBr₂·OEt₂ as a polymeric complex.

    • The remaining solution contains Et₂Mg, which is separated via distillation.

  • Thermodynamic Analysis :

    • Equilibrium constants favor MgBr₂ formation at higher temperatures (ΔH = −11.5 kJ/mol, ΔS = 60 J/mol·K).

Large-Scale Industrial Synthesis

Patent CN1699373A outlines a risk-mitigated approach for bulk production:

Protocol:

  • Catalytic Initiation :

    • A small quantity of pre-formed MgBr₂·OEt₂ (0.1–0.5% w/w) is added to magnesium and bromoethane in ether.

    • This eliminates induction periods and accelerates reaction kinetics.

  • Safety Measures :

    • Temperature control via ice baths prevents runaway exotherms.

    • Incremental bromoethane addition minimizes ether volatility risks.

Alternative Routes and Modifications

Halogen Exchange Reactions

This compound can be prepared by reacting magnesium chloride with lithium bromide in ether:

MgCl2+2LiBrEt2OMgBr2OEt2+2LiCl\text{MgCl}2 + 2 \, \text{LiBr} \xrightarrow{\text{Et}2\text{O}} \text{MgBr}2\cdot\text{OEt}2 + 2 \, \text{LiCl}

Hydrobromic Acid Neutralization

Treating magnesium hydroxide with hydrobromic acid in ether yields the etherate:

Mg(OH)2+2HBrEt2OMgBr2OEt2+2H2O\text{Mg(OH)}2 + 2 \, \text{HBr} \xrightarrow{\text{Et}2\text{O}} \text{MgBr}2\cdot\text{OEt}2 + 2 \, \text{H}_2\text{O}

Purification and Characterization

Crystallization

Slow evaporation of ether solutions produces crystalline MgBr₂·OEt₂, characterized by X-ray diffraction. The structure reveals tetrahedral Mg²⁺ centers coordinated by two bromide ions and two ether molecules.

Titration

Complexometric titration with EDTA confirms purity (9.3–9.6% Mg content).

Challenges and Best Practices

  • Moisture Sensitivity :

    • The compound hydrolyzes rapidly, necessitating strict anhydrous conditions.

  • Storage :

    • Store under nitrogen at −20°C to prevent ether dissociation.

  • Reactivity :

    • Freshly prepared samples exhibit superior catalytic activity in Diels-Alder reactions .

Chemical Reactions Analysis

Grignard Reagent Formation

The primary reaction of MgBr₂ etherate involves the formation of Grignard reagents (RMgX). The mechanism proceeds via a single-electron transfer (SET) process:

  • Initiation : An alkyl/aryl halide (RX) reacts with magnesium metal, forming a radical anion (R- ) and MgX- .

  • Propagation : The radical reacts with another magnesium atom to form the Grignard reagent (RMgX).

  • Stabilization : MgBr₂ etherate coordinates with the Grignard reagent, enhancing stability and reactivity .

Reaction Scheme :

RX+MgR+MgXRMgX+MgBr2(OEt2)\text{RX} + \text{Mg} \rightarrow \text{R}^{\cdot} + \text{MgX}^{\cdot} \rightarrow \text{RMgX} + \text{MgBr}_2(\text{OEt}_2)

Knoevenagel Condensation

It catalyzes the condensation of aldehydes with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) at room temperature. Example yields from a 2006 study :

Aldehyde Product Yield (%)
BenzaldehydeCinnamaldehyde98
4-Methylbenzaldehyde4-Methylcinnamaldehyde95
Isobutyraldehydeα-Methylcinnamaldehyde83–85

The reaction proceeds in THF with triethylamine as a base, completing within 1–2 hours .

Diels-Alder Reactions

MgBr₂ etherate catalyzes Diels-Alder cycloadditions of homochiral 2-sulfinylmaleates with dienes, enabling stereoselective synthesis .

Deprotection Reactions

It facilitates the removal of protecting groups, such as the p-methoxybenzyl (PMB) ether , under mild conditions when combined with methyl sulfide .

Thermochemical Data

Reactions involving MgBr₂ etherate and Grignard reagents exhibit distinct enthalpy changes, as recorded in the NIST WebBook :

Reaction ΔrH° (kcal/mol) Solvent
HBr (g) + CH₃BrMg (solution) → CH₄ (solution) + Br₂Mg (solution)-65.61 ± 0.53Diethyl ether
HBr (g) + C₂H₃BrMg (solution) → C₂H₄ (solution) + Br₂Mg (solution)-70.29 ± 0.53Tetrahydrofuran
HBr (g) + C₅H₁₁BrMg (solution) → C₅H₁₂ (solution) + Br₂Mg (solution)-73.21 ± 0.53Diethyl ether

Solubility and Phase Behavior

In diethyl ether-water systems, MgBr₂ etherate exhibits minimal distribution between layers, with the water layer reaching up to 50% MgBr₂ by weight at saturation . Anhydrous MgBr₂ is sparingly soluble in diethyl ether, but the presence of water significantly reduces mutual solubility of ether and water .

Scientific Research Applications

Key Applications

  • Catalysis in Organic Reactions
    • Diels-Alder Reactions : Magnesium bromide etherate serves as a Lewis acid catalyst in Diels-Alder reactions, particularly for homochiral 2-sulfinylmaleates with cyclopentadiene. This application highlights its utility in synthesizing complex organic molecules with high stereoselectivity .
    • Aldol Reactions : The compound has been shown to mediate highly diastereoselective aldol reactions between aldehydes and silyl enol ethers. The mechanism involves the activation of both the aldehyde and the silyl enolate, leading to the formation of products via a cyclic transition state .
  • Deprotection Strategies
    • Chemo-selective Deprotection : Magnesium bromide diethyl etherate is effective for the mild and selective deprotection of p-methoxybenzyl (PMB) ethers. This application is particularly valuable in multi-step syntheses where protecting groups are used to control reactivity .
  • Synthesis of Silicon-Containing Compounds
    • The compound is utilized in the synthesis of silicon-containing azole derivatives, which are important in various fields including materials science and pharmaceuticals. Its ability to facilitate reactions involving silicon compounds underscores its importance in synthetic chemistry .

Case Study 1: Diels-Alder Reaction Catalysis

A study published in "Chemical Letters" demonstrated the effectiveness of magnesium bromide diethyl etherate as a catalyst for Diels-Alder reactions involving chiral substrates. The results indicated that the use of this Lewis acid significantly improved yields and selectivity compared to other catalysts, showcasing its potential in asymmetric synthesis .

Case Study 2: Aldol Reaction Mechanism

Research detailed in "Organic Letters" explored the mechanism of aldol reactions mediated by magnesium bromide diethyl etherate. The findings revealed that the compound not only activates the reactants but also stabilizes the transition state, leading to a higher degree of stereochemical control during product formation .

Mechanism of Action

The mechanism by which magnesium bromide etherate exerts its effects is primarily through its role as a Lewis acid It can accept electron pairs from other molecules, thereby facilitating various chemical reactions The molecular targets and pathways involved depend on the specific reaction and the substrates used

Comparison with Similar Compounds

Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)

Structural Differences :

  • BF₃·OEt₂ is a stronger Lewis acid due to boron’s higher electronegativity, whereas MgBr₂·OEt₂ is milder and less electrophilic .

Lithium Bromide (LiBr) and Its Etherates

Catalytic Efficiency :

  • LiBr etherate is less effective in aldol reactions, often requiring higher temperatures or prolonged reaction times. For example, MgBr₂·OEt₂ achieves 91% yield in aldol reactions at –78°C, while LiBr variants may require 0°C and yield <85% .

Grignard Reagents (e.g., RMgX Etherates)

Reactivity :

  • Grignard reagents (e.g., allyl magnesium bromide) are nucleophilic, targeting electrophilic carbons, while MgBr₂·OEt₂ acts as a Lewis acid to polarize substrates (e.g., carbonyl groups) .

Other Metal Halide Etherates (e.g., AlCl₃·OEt₂)

Strength and Selectivity :

  • AlCl₃·OEt₂ is a stronger Lewis acid but less selective, often leading to side reactions in complex substrates. MgBr₂·OEt₂’s mildness is advantageous in multi-step syntheses (e.g., macrolides) .

Thermal Stability :

  • AlCl₃·OEt₂ decomposes above 60°C, limiting high-temperature applications. MgBr₂·OEt₂ remains stable up to 80°C .

Data Tables

Table 1: Catalytic Performance in Key Reactions

Reaction Type Catalyst Yield (%) Selectivity (d.r.) Conditions Reference
Aldol Reaction MgBr₂·OEt₂ 91 >20:1 –78°C, CH₂Cl₂
PMB Deprotection MgBr₂·OEt₂-Me₂S 95–99 Chemo-selective RT, CH₂Cl₂
Epoxide Ring-Opening BF₃·OEt₂ 94–95 N/A 0°C, THF
Linoleyl Bromide Synthesis LiBr etherate 81–89 N/A 20°C, Et₂O

Table 2: Handling and Stability

Compound Moisture Sensitivity Storage Conditions Thermal Stability
MgBr₂·OEt₂ High Dry, inert atmosphere Stable ≤80°C
BF₃·OEt₂ Very High Strictly anhydrous Stable ≤50°C
AlCl₃·OEt₂ Moderate Dry, cool place Decomposes >60°C N/A

Biological Activity

Magnesium bromide etherate (MgBr₂·OEt₂) is an organometallic compound that has garnered attention for its unique properties and applications in various biological and chemical processes. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

This compound is typically formed by the interaction of magnesium bromide with diethyl ether, resulting in a complex that enhances the solubility and reactivity of magnesium salts in organic solvents. This compound is primarily utilized as a reagent in organic synthesis, particularly in the formation of Grignard reagents, which are pivotal in carbon-carbon bond formation.

  • Solubility and Reactivity : this compound exhibits significant solubility in diethyl ether, facilitating its use in various organic reactions. The etherate form enhances the stability and reactivity of magnesium ions, allowing for efficient participation in nucleophilic substitutions and additions .
  • Mechanistic Insights : The mechanism by which this compound acts involves the activation of substrates through coordination with the magnesium ion. This coordination can lead to the formation of cyclic transition states that lower the activation energy for reactions, such as aldol reactions involving chiral alkoxy aldehydes .

Biological Applications

This compound has been studied for its potential biological applications, particularly regarding its effects on cellular processes and its use in neurotoxin synthesis.

  • Neurotoxin Synthesis : One notable application is in the synthesis of neurotoxins such as anatoxin-a from cyanobacterial sources. Research has shown that this compound can facilitate the formation of key intermediates in the biosynthetic pathways of these neurotoxins, highlighting its role in biochemical studies related to toxicology .
  • Cellular Effects : Studies have indicated that magnesium compounds can influence cellular signaling pathways. For instance, magnesium ions are known to play a role in modulating neurotransmitter release and receptor activity, potentially impacting synaptic transmission and neuronal excitability .

1. Neurotoxin Production in Cyanobacteria

A study conducted on Aphanizomenon issatschenkoi demonstrated that varying growth conditions significantly affected the production of anatoxin-a. The presence of this compound was crucial for synthesizing this neurotoxin, with concentrations peaking at specific growth phases .

Growth ConditionAnatoxin-a Concentration (µg/L)Cell Density (cells/L)
Day 60.08 - 0.092.3 × 10^8
Day 2117018 × 10^9

2. Aldol Reaction Mechanisms

Research exploring aldol reactions mediated by this compound revealed that it effectively activates both chiral alkoxy aldehydes and silyl enolates. The reaction mechanism proposed involves a six-membered cyclic transition state facilitated by the coordination of magnesium ions .

Reaction TypeYield (%)Conditions
Aldol Reaction78MgBr₂·OEt₂ as catalyst
Control Reaction49Without MgBr₂·OEt₂

Q & A

Q. How is magnesium bromide etherate synthesized in a laboratory setting?

this compound is typically prepared by reacting magnesium turnings with bromine or ethylene bromide in dry diethyl ether under anhydrous conditions. For example, Zelinsky's method involves direct union of magnesium and bromine in ether , while alternative protocols use ethylene bromide with magnesium in ether, followed by reflux to ensure complete reaction . The product is often isolated as a crystalline etherate complex (e.g., MgBr₂·3Et₂O) .

Q. What safety precautions are necessary when handling this compound?

Due to its high flammability and reactivity with moisture, handling requires:

  • Ventilation : Ensure adequate airflow to prevent flashback or vapor accumulation .
  • PPE : Use self-contained breathing apparatus, flame-resistant gloves, and protective eyewear .
  • Storage : Keep in airtight containers under inert gas (e.g., argon) to avoid oxidation or hydrolysis .

Q. What are the common applications of this compound in organic synthesis?

  • Lewis Acid Catalyst : Facilitates Diels-Alder reactions, acetal formation, and oxocarbenium ion generation in total synthesis (e.g., brevenal synthesis) .
  • Rearrangement Reactions : Promotes stereoselective rearrangements, such as epoxyaryl anion transformations .
  • Cannizzaro Reaction : Enables room-temperature acetylation of esters with high regioselectivity .

Advanced Research Questions

Q. How does the preparation temperature of anhydrous magnesium bromide affect its solvating power in ether?

The solvating capacity of MgBr₂ is temperature-dependent. Higher preparation temperatures (>100°C) yield less reactive anhydrous MgBr₂ due to reduced ether coordination, whereas lower temperatures favor active etherate complexes (e.g., MgBr₂·2Et₂O) with enhanced catalytic activity . This impacts reaction rates in Grignard-type processes .

Q. What thermodynamic considerations are critical for using this compound in high-temperature reactions?

  • Thermal Stability : MgBr₂ etherate decomposes slowly at 300°C (14% decomposition/hour), making it suitable for moderate-heat reactions .
  • Reaction Enthalpies : ΔfH° (solid) = -524.26 kJ/mol; phase transitions (solid ↔ liquid ↔ gas) must be modeled to optimize solvent compatibility and energy input .

Q. How does this compound compare to other Lewis acids in facilitating ring-closing reactions?

  • vs. BF₃ Etherate : MgBr₂ etherate avoids complex byproduct mixtures in epoxy rearrangements (e.g., benzocyclobutenol synthesis) .
  • vs. AlCl₃ : MgBr₂ etherate offers milder acidity, reducing undesired polymerization in Diels-Alder reactions .
  • Methodological Advantage : Its ether coordination stabilizes reactive intermediates (e.g., oxocarbenium ions) without requiring molecular sieves .

Q. What analytical methods confirm the structure and purity of this compound in complex reactions?

  • NMR Spectroscopy : Distinctive shifts (e.g., 2.97 ppm for aldehyde protons in rearrangement products) verify reaction progress .
  • IR Spectroscopy : Peaks at ~1010 cm⁻¹ indicate etherate coordination .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 240.0766 for intermediates) confirms molecular integrity .

Contradictions and Methodological Challenges

  • Solvent Effects : THF or benzene may reduce rearrangement yields compared to ether .
  • Reagent Purity : Anhydrous conditions are critical; trace moisture hydrolyzes MgBr₂ etherate to inactive Mg(OH)Br .
  • Catalytic vs. Stoichiometric Use : Excess MgBr₂ etherate can lead to side reactions (e.g., debromination), requiring precise stoichiometry .

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